REACTION_CXSMILES
|
[CH:1]1([O:4][C:5]2[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=2[O:13][CH:14]([F:16])[F:15])[CH2:8][OH:9])[CH2:3][CH2:2]1>ClCCl.C(OCC)(=O)C.O=[Mn]=O>[CH:1]1([O:4][C:5]2[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=2[O:13][CH:14]([F:15])[F:16])[CH:8]=[O:9])[CH2:2][CH2:3]1
|
Name
|
3-Cyclopropyloxy-4-difluoromethoxybenzyl alcohol
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)OC=1C=C(CO)C=CC1OC(F)F
|
Name
|
|
Quantity
|
1.2 μL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
220 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through Celite® (available from Aldrich Chemical Company, Inc., Milwaukee, Wis.)
|
Type
|
WASH
|
Details
|
washing extensively with a succession of ethyl acetate, dichloromethane, EtOH and toluene
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)OC=1C=C(C=O)C=CC1OC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |